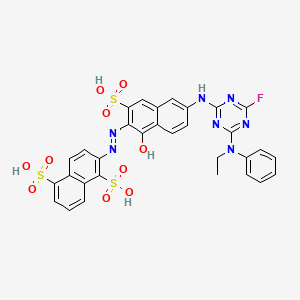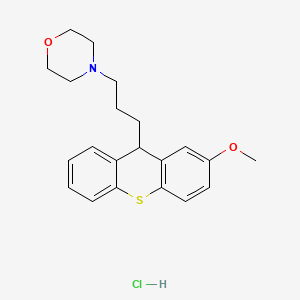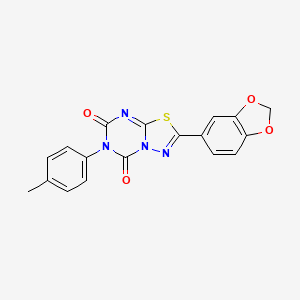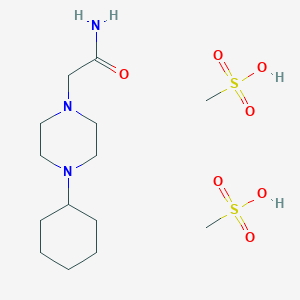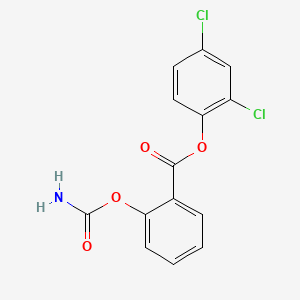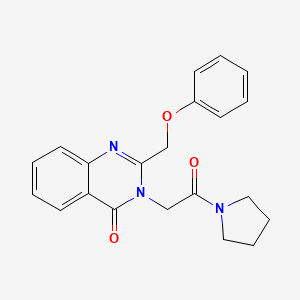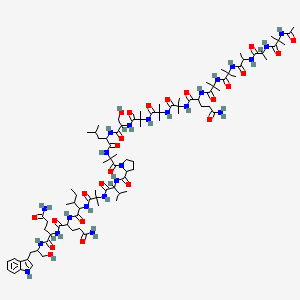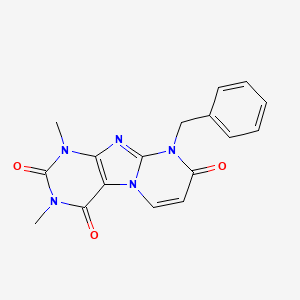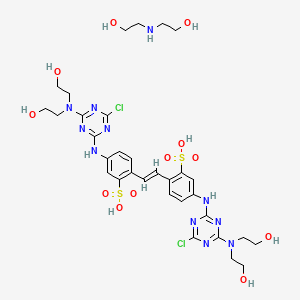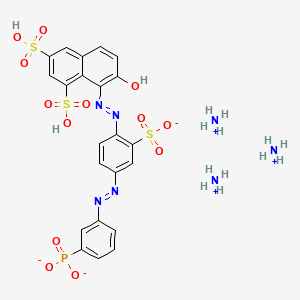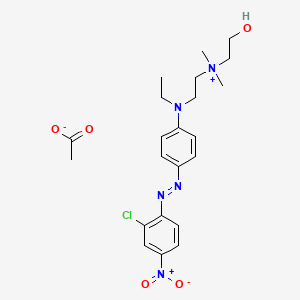
3-Amino-N-methyl-4-(octadecyloxy)benzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-AMINO-N-METHYL-4-(OCTADECYLOXY)BENZENESULFONAMIDE: is an organic compound with the molecular formula C25H46N2O3S and a molecular weight of 454.71 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and an octadecyloxy group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINO-N-METHYL-4-(OCTADECYLOXY)BENZENESULFONAMIDE typically involves the following steps:
Nitration: The starting material, 4-(octadecyloxy)benzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form various derivatives depending on the reducing agent used.
Substitution: The sulfonamide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug discovery and development processes to identify new lead compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of various industrial products, including coatings and surfactants .
Wirkmechanismus
The mechanism of action of 3-AMINO-N-METHYL-4-(OCTADECYLOXY)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the octadecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-(OCTADECYLOXY)BENZENESULFONAMIDE: Lacks the amino and methyl groups, resulting in different chemical and biological properties.
3-AMINO-4-(OCTADECYLOXY)BENZENESULFONAMIDE: Lacks the methyl group, which can affect its reactivity and interactions.
3-AMINO-N-METHYL-4-(HEXADECYLOXY)BENZENESULFONAMIDE: Contains a shorter alkyl chain, which can influence its solubility and hydrophobic interactions.
Uniqueness: 3-AMINO-N-METHYL-4-(OCTADECYLOXY)BENZENESULFONAMIDE is unique due to the presence of both the amino and methyl groups, as well as the long octadecyloxy chain. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable for various scientific research applications .
Eigenschaften
CAS-Nummer |
97158-35-5 |
|---|---|
Molekularformel |
C25H46N2O3S |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
3-amino-N-methyl-4-octadecoxybenzenesulfonamide |
InChI |
InChI=1S/C25H46N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-30-25-20-19-23(22-24(25)26)31(28,29)27-2/h19-20,22,27H,3-18,21,26H2,1-2H3 |
InChI-Schlüssel |
UZSVPPCZPGPYKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


